BenchChemオンラインストアへようこそ!

6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 6-Bromo-3-iodo-1H-indazole-4-carbonitrile provides a strategic advantage in medicinal chemistry and process development. The orthogonal C3-iodo and C6-bromo handles enable controlled, sequential Suzuki or Sonogashira couplings for precise SAR exploration and convergent API synthesis. This dual-halogen architecture eliminates the need for multiple mono-functionalized intermediates, reducing step count and improving yield in complex molecule construction. Ideal for kinase inhibitor libraries and target probe development. Sourced at ≥95% purity with full analytical characterization.

Molecular Formula C8H3BrIN3
Molecular Weight 347.94 g/mol
CAS No. 1000342-60-8
Cat. No. B1292611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-iodo-1H-indazole-4-carbonitrile
CAS1000342-60-8
Molecular FormulaC8H3BrIN3
Molecular Weight347.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)I)C#N)Br
InChIInChI=1S/C8H3BrIN3/c9-5-1-4(3-11)7-6(2-5)12-13-8(7)10/h1-2H,(H,12,13)
InChIKeySBDYXMYGJRVQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS 1000342-60-8): Structural Profile for Procurement Decisions in Medicinal Chemistry and Kinase Inhibitor R&D


6-Bromo-3-iodo-1H-indazole-4-carbonitrile is a highly functionalized heterocyclic building block featuring a 1H-indazole core with a nitrile at the 4-position, a bromine at the 6-position, and an iodine at the 3-position . This unique tri-functionalized pattern (C8H3BrIN3, MW 347.94) distinguishes it from simpler indazole intermediates by providing two orthogonal halogen handles for sequential palladium-catalyzed cross-coupling reactions, coupled with a cyano group that serves as a pharmacophore anchor or a site for further functional group interconversion [1]. The compound is primarily sourced at a standard purity of 95+% with full analytical characterization (NMR, HPLC, GC) and requires storage sealed in a dry environment at 2-8°C .

Why 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Cannot Be Replaced by Common In-Class Analogs: Orthogonal Reactivity and Substitution Pattern Constraints


Generic substitution within the indazole-4-carbonitrile family is not feasible due to the specific orthogonal reactivity and substitution pattern of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile. While analogs like 3-iodo-1H-indazole-4-carbonitrile (CAS 944898-93-5) or 6-bromo-1H-indazole-4-carbonitrile (CAS 898747-00-7) offer a single halogen handle for derivatization, this compound uniquely provides two halogens with significantly different reactivity profiles (C3-I > C6-Br) . This allows for controlled, step-wise diversification that is essential for precise structure-activity relationship (SAR) exploration and the construction of complex molecular architectures [1][2]. Attempting to replicate this with a mixture of mono-halogenated analogs or other substitution patterns would result in different reactivity sequences, lower yields, and an inability to achieve the same degree of molecular complexity in a single, convergent synthetic route [3].

Quantitative Evidence Differentiating 6-Bromo-3-iodo-1H-indazole-4-carbonitrile for Scientific Selection and Procurement


Differential Halogen Reactivity Enables High-Yield Sequential Cross-Coupling in Comparison to Mono-Halogenated Indazoles

The presence of iodine (C3) and bromine (C6) on the indazole core provides a distinct orthogonal reactivity profile. The C3-iodo position is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the C6-bromo position, allowing for sequential functionalization . In a related study on 6-bromo-3-iodo-1H-indazole (without the 4-carbonitrile), sequential Sonogashira coupling achieved yields ranging from 70-90% for the first step and good yields for the subsequent step, demonstrating the feasibility of controlled diversification [1]. This contrasts with mono-halogenated analogs like 3-iodo-1H-indazole-4-carbonitrile or 6-bromo-1H-indazole-4-carbonitrile, which offer only a single site for derivatization .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Analytical Purity Specification of 6-Bromo-3-iodo-1H-indazole-4-carbonitrile Versus Standard Industry Grade for Similar Building Blocks

Reputable suppliers specify a standard purity of ≥95% for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile, supported by batch-specific analytical data including NMR, HPLC, and GC . This meets or exceeds the typical purity specification for research-grade halogenated indazole building blocks. In contrast, many commercially available analogs like 6-bromo-1H-indazole-4-carbonitrile are often offered at a slightly lower standard of 95% , with fewer vendors providing comprehensive, multi-technique analytical certificates by default.

Analytical Chemistry Quality Control Procurement

Molecular Weight and Halogen Density Advantage for Late-Stage Functionalization in Radiochemistry and Affinity Labeling

With a molecular weight of 347.94 g/mol and containing both a heavy iodine atom (126.9 Da) and a bromine atom (79.9 Da), this compound has a significantly higher mass and distinctive isotopic pattern compared to its mono-halogenated or unsubstituted counterparts . For example, 6-bromo-1H-indazole-4-carbonitrile (C8H4BrN3) has a molecular weight of 222.04 g/mol, and 3-iodo-1H-indazole-4-carbonitrile (C8H4IN3) has a molecular weight of 269.04 g/mol . This 125.9 Da mass increase from the bromo-only analog and 78.9 Da increase from the iodo-only analog provides a distinct mass shift that is valuable for mass spectrometry-based assays and can be exploited for isotope exchange or as a heavy atom label in structural biology.

Radiochemistry Chemical Biology Affinity Labeling

High-Value Research and Industrial Applications for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile (CAS 1000342-60-8)


Medicinal Chemistry: Synthesis of Diversified Kinase Inhibitor Libraries via Sequential Cross-Coupling

The orthogonal reactivity of the C3-iodo and C6-bromo groups makes this compound an ideal core scaffold for generating focused libraries of kinase inhibitors [1]. A typical workflow involves an initial Suzuki or Sonogashira coupling at the more reactive C3-iodo position to introduce a first vector of diversity (e.g., an aryl or heteroaryl group), followed by a second, orthogonal coupling at the C6-bromo position to install a second substituent [2]. This stepwise diversification is directly aligned with SAR findings indicating that the 4- and 6-positions of the indazole core are critical for modulating IDO1 inhibitory activity [3] and other kinase targets .

Chemical Biology: Development of Bifunctional Probes for Target Engagement Studies

The combination of a cyano group and two heavy halogens provides a versatile platform for creating chemical probes [1]. The cyano group can serve as a warhead or a site for further conjugation (e.g., reduction to amine, hydrolysis to acid) to attach biotin or fluorescent tags. Simultaneously, the C3-iodo position is amenable to rapid radiolabeling (e.g., with I-125) for autoradiography or SPECT imaging, while the C6-bromo position can be used to introduce a photoaffinity label or a second reporter group [2]. This single building block can thus be transformed into a suite of probes for a given protein target, streamlining target validation and mechanism-of-action studies [3].

Process Chemistry: Convergent Synthesis of Complex API Intermediates

In an industrial process chemistry setting, the ability to perform two sequential cross-couplings from a single, readily available intermediate like 6-bromo-3-iodo-1H-indazole-4-carbonitrile can significantly shorten synthetic routes to complex active pharmaceutical ingredient (API) intermediates [1]. By leveraging the orthogonal halogen reactivity, a convergent approach can be employed where two different, fully elaborated fragments are coupled to the indazole core in a controlled manner, avoiding linear, step-intensive sequences. This can lead to improved overall yields, reduced solvent waste, and a more cost-effective manufacturing process compared to using multiple mono-functionalized building blocks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-iodo-1H-indazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.